molecular formula C16H16FN3O3 B2483232 2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034280-63-0

2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2483232
CAS No.: 2034280-63-0
M. Wt: 317.32
InChI Key: FEVGBBGXPWHTOG-UHFFFAOYSA-N
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Description

2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine is a synthetic organic compound that features a pyrazine ring substituted with a pyrrolidine moiety linked to a 3-fluoro-4-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The 3-fluoro-4-methoxybenzoyl group is introduced via an acylation reaction using 3-fluoro-4-methoxybenzoic acid and a suitable activating agent such as thionyl chloride.

    Coupling with Pyrazine: The final step involves coupling the pyrrolidine intermediate with pyrazine through an etherification reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3-hydroxy-4-methoxybenzoyl derivatives.

    Reduction: Formation of 3-fluoro-4-methoxybenzyl alcohol derivatives.

    Substitution: Formation of 3-substituted-4-methoxybenzoyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used in studies investigating the interaction of pyrazine derivatives with biological macromolecules.

    Industrial Applications: It may be utilized in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-chloro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine
  • 2-{[1-(3-fluoro-4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine
  • 2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine

Uniqueness

2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine stands out due to the presence of both a fluorine atom and a methoxy group on the benzoyl moiety, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazine and pyrrolidine rings provides a unique scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c1-22-14-3-2-11(8-13(14)17)16(21)20-7-4-12(10-20)23-15-9-18-5-6-19-15/h2-3,5-6,8-9,12H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVGBBGXPWHTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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